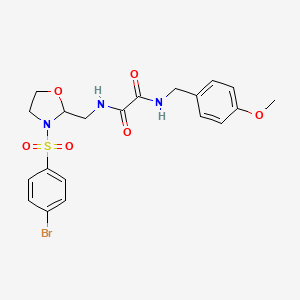

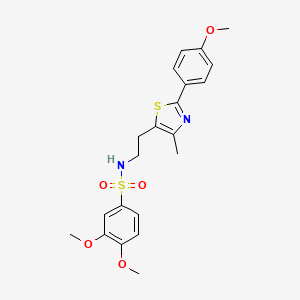

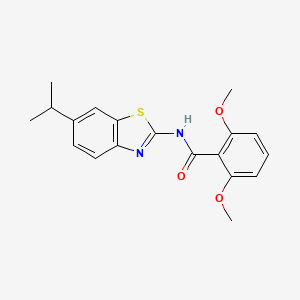

![molecular formula C13H11N7O3 B3290986 N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide CAS No. 869073-26-7](/img/structure/B3290986.png)

N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide

Overview

Description

“N’-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide” is a compound that belongs to the class of organic compounds known as pyrazolopyrimidines . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . These compounds were synthesized via the formation of pyrazol-3-one substrates . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is critical for their biological activities . The geometries of all the ligands were optimized using density functional theory (DFT) B3LYP method in conjunction with the 6-31G** basis set .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives include the formation of pyrazol-3-one substrates and the Huisgen 1,3-dipolar cycloaddition reaction .Mechanism of Action

Target of Action

The primary targets of N’-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide are cancer cell lines . This compound has shown significant in vitro anti-proliferative activities against various cancer cell lines .

Mode of Action

N’-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide interacts with its targets by inhibiting cell division and inducing apoptosis in tumor cells . It has also shown inhibitory activity against cyclic dependent kinases (CDKs) .

Biochemical Pathways

The compound affects the signal transduction pathways in human cells, particularly those involving protein kinases . Dysfunction of these kinases can lead to many diseases, including cancer . By inhibiting these kinases, the compound can potentially prevent the development and progression of cancer .

Pharmacokinetics

The compound’s efficacy against various cancer cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The compound has demonstrated good to moderate anticancer activity, particularly against renal cancer cell lines . It has shown significant inhibitory activity with IC50 values in the micromolar range .

Advantages and Limitations for Lab Experiments

One advantage of N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide is its small size and unique chemical structure, which allows it to bind to specific proteins and modify their function. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a potential therapeutic agent for various diseases. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research on N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide, including further studies on its mechanism of action, its potential therapeutic applications, and its use as a tool for studying protein-protein interactions. Additionally, there may be potential applications for this compound in the field of drug delivery, as its small size and unique chemical structure may allow it to be used as a carrier for other therapeutic agents. Further studies on the synthesis and purification of this compound may also lead to improved yields and purity, making it a more useful tool for scientific research.

Scientific Research Applications

N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide has a wide range of potential applications in scientific research, including as a fluorescent probe for imaging, as a tool for studying protein-protein interactions, and as a potential therapeutic agent for various diseases. This compound has been shown to bind to specific proteins and can be used to study their function and localization within cells. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for various diseases.

properties

IUPAC Name |

N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-3-nitrobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N7O3/c1-19-12-10(6-16-19)11(14-7-15-12)17-18-13(21)8-3-2-4-9(5-8)20(22)23/h2-7H,1H3,(H,18,21)(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMJOLKYICSKJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethylpiperidin-1-yl)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide](/img/structure/B3290923.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3290926.png)

![N-(3-nitrophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3290929.png)

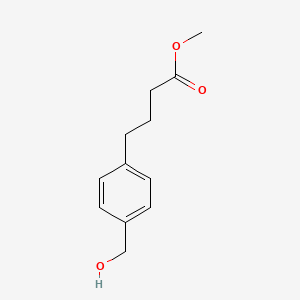

![N-(3,4-dimethoxyphenethyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3290935.png)